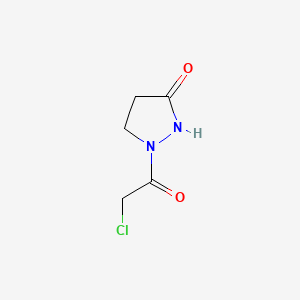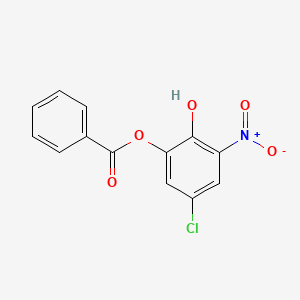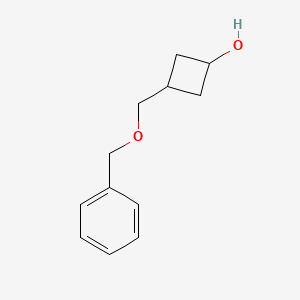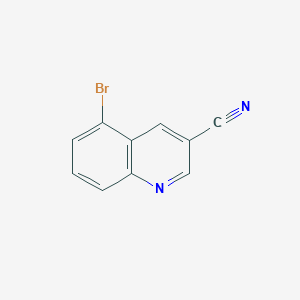
1-(2-Chloroacetyl)pyrazolidin-3-one
Übersicht
Beschreibung
1-(2-Chloroacetyl)pyrazolidin-3-one is a chemical compound that is part of the pyrazolidinone family, which are known for their various biological activities and applications in pharmaceutical chemistry. The compound is characterized by the presence of a pyrazolidinone core with a chloroacetyl group attached to it.
Synthesis Analysis
The synthesis of related pyrazolidinone derivatives has been explored in several studies. A chiral N-heterocyclic carbene (NHC)-catalyzed 1,3-dipolar [3 + 2] cycloaddition reaction has been developed to synthesize pyrazolo[1,2-a]pyrazole-1,7-diones, which are structurally related to 1-(2-Chloroacetyl)pyrazolidin-3-one . Additionally, a solvent-free synthesis method using a ball mill has been reported for the synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one, which demonstrates the potential for green chemistry approaches in the synthesis of similar compounds .
Molecular Structure Analysis
The molecular structure of pyrazolidinone derivatives has been studied using various techniques. For instance, 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, a compound with a similar pyrazolidinone core, has been characterized by IR and X-ray single crystal diffraction, and its structure has been further confirmed by density functional theory (DFT) calculations . These techniques could be applied to analyze the molecular structure of 1-(2-Chloroacetyl)pyrazolidin-3-one as well.
Chemical Reactions Analysis
The reactivity of chloroacetyl derivatives of pyrazoles has been investigated, showing that compounds like 3-amino-1- and 2-(chloroacetyl)pyrazole can rearrange to 3-(chloroacetamido)pyrazole in the solid state . This indicates that 1-(2-Chloroacetyl)pyrazolidin-3-one may also undergo similar rearrangements or reactions due to the presence of the chloroacetyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolidinone derivatives can be deduced from related compounds. For example, the thermodynamic properties of 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline have been calculated, showing the relationship between heat capacity, entropy, enthalpy, and temperature . These properties are crucial for understanding the stability and reactivity of 1-(2-Chloroacetyl)pyrazolidin-3-one.
Wissenschaftliche Forschungsanwendungen
Solid-State Rearrangements
The compound 1-(2-Chloroacetyl)pyrazolidin-3-one is involved in solid-state rearrangements. A study demonstrated that 3-aminopyrazole reacts with chloroacetyl chloride, leading to a mixture that rearranges into 3-(chloroacetamido)pyrazole. This process was monitored using CP/MAS and 1H NMR spectroscopy, suggesting a 3 → 2 → 4 rearrangement mechanism (Clarke et al., 1994).
Synthesis of Pyrazolidin-3-one Derivatives
A significant application is in the synthesis of pyrazolidin-3-one derivatives, which have extensive pharmacological properties. For instance, 1-pyrazolin-3-one and its derivatives were synthesized by oxidizing pyrazolidin-3-one derivatives with lead tetra-acetate at low temperatures. These compounds, upon reacting with various nucleophiles, yield a range of derivatives, demonstrating the compound's versatility in synthesizing pharmacologically relevant structures (Nagata & Kamata, 1970).
Antitubercular Activity
Pyrazolidin-3-one derivatives have been investigated for their antitubercular properties. A study synthesized 1-(4-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrobenzylidene) pyrazolidine-3,5-dione analogues to establish a structure-activity relationship. The analogues showed promising in vitro activities against Mycobacterium tuberculosis and were non-toxic, highlighting their potential in antitubercular therapy (Samala et al., 2014).
Ruthenium-Catalyzed Redox-Neutral C-H Activation
The compound is used in Ruthenium-catalyzed C-H activation reactions. It acts as an internally oxidative directing group, facilitating annulation reactions with alkynes. This process synthesizes pharmacologically important 3-(1H-indol-1-yl)propanamides, showcasing the compound's role in complex organic synthesis (Zhang, Jiang, & Huang, 2014).
Synthesis of N-amino β-lactams
1-(2-Chloroacetyl)pyrazolidin-3-one derivatives are used in the photochemical synthesis of N-amino β-lactams. Substituted pyrazolidin-3-ones are converted to 1-(acylamino)azetidin-2-ones upon irradiation, demonstrating their role in synthesizing valuable β-lactam antibiotics (Perri, Slater, Toske, & White, 1990).
Synthesis of Oxopyrazolidine-1-carboximidamides
The compound is instrumental in synthesizing oxopyrazolidine-1-carboximidamides derivatives. These derivatives are prepared from Morita-Baylis-Hillman adducts and possess significant pharmacological properties like analgesic, antipyretic, and anticancer activities (Rodrigues, Correia, & Coelho, 2013).
Safety And Hazards
The safety data sheet for Chloroacetyl chloride, a related compound, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. It causes damage to organs (Lungs) through prolonged or repeated exposure. It is very toxic to aquatic life .
Zukünftige Richtungen
A recent paper discusses the use of Eosin Y-Catalyzed Visible-Light-Mediated Aerobic Transformation of Pyrazolidine-3-One Derivatives . This suggests that future research could focus on exploring the potential of 1-(2-Chloroacetyl)pyrazolidin-3-one in visible-light-mediated reactions and other innovative synthetic methodologies.
Eigenschaften
IUPAC Name |
1-(2-chloroacetyl)pyrazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2/c6-3-5(10)8-2-1-4(9)7-8/h1-3H2,(H,7,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMIQDQPRHWOMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroacetyl)pyrazolidin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-{[(3-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034614.png)
![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3034615.png)


![2-[(4-chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3034618.png)
![3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B3034619.png)